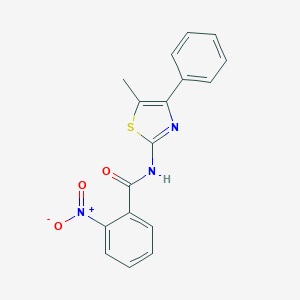
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-member ring containing four carbon atoms and one sulfur atom . The thiazole ring is a component of many important biomolecules, including thiamine (vitamin B1) and the antibiotic penicillin .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide” would consist of a thiazole ring attached to a phenyl group and a nitrobenzamide group . The presence of the nitro group could potentially make the compound a good nucleophile, capable of participating in various chemical reactions .Applications De Recherche Scientifique
Antiviral Activity
The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and the subsequent Covid-19 pandemic highlighted the need for effective antiviral therapies. Researchers have explored small molecules that inhibit SARS-CoV-2 entry into host cells. Specifically, N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide has shown promise in interfering with the viral entry process. It targets the SARS-CoV-2 spike protein, human angiotensin converting enzyme 2 (ACE2) receptor, and host cell proteases involved in viral fusion .
Orientations Futures
Future research on “N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide” could focus on its synthesis, reactivity, and potential applications in medicine or materials science. Thiazoles are found in many biologically active compounds, so this compound could have interesting biological properties .
Propriétés
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-15(12-7-3-2-4-8-12)18-17(24-11)19-16(21)13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSAMPVRZRYOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methyl-3-phenylisoxazole](/img/structure/B448438.png)
![Ethyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B448443.png)
![Ethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B448444.png)
![2-{4-[(3-iodoanilino)carbonyl]phenyl}-N-(3-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B448445.png)

![4-chloro-N-(2-chloro-5-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B448447.png)
![2,6-Dimethyl-4-[(4-methylphenyl)sulfonyl]morpholine](/img/structure/B448449.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-4-pyrimidinyl]phenol](/img/structure/B448455.png)
![4-chloro-N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B448456.png)
![2-fluoro-N-[3-[(2-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B448457.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B448458.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B448459.png)
